molecular formula C14H10ClN5O2 B530544 7-amino-5-(4-chlorophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile

7-amino-5-(4-chlorophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No. B530544
M. Wt: 315.71 g/mol
InChI Key: OLLCDXXPFRINIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IMPDH-IN-1 is a first in-class allosteric inhibitor of a bacterial impdh, showing to counteract the activation by the natural positive effector, mgatp, and to block the enzyme in its apo conformation

Scientific Research Applications

  • Antimicrobial Activities : A study by Ziarani et al. (2015) described a one-pot method for preparing derivatives of the compound, demonstrating their antimicrobial activities against fungi and gram-positive and negative bacteria (Ziarani et al., 2015).

  • Anticonvulsant Agent : Divate and Dhongade-Desai (2014) synthesized derivatives and found that one particular derivative shows promise as an anticonvulsant agent. The study highlights the efficient and green synthesis method used (Divate & Dhongade-Desai, 2014).

  • Electroorganic Synthesis : Veisi et al. (2017) described an electroorganic reaction for synthesizing derivatives, using an environmentally benign procedure (Veisi, Maleki, & Farokhzad, 2017).

  • Anticancer Applications : Tiwari et al. (2016) reported on the synthesis of derivatives and their evaluation for in-vitro anticancer activities against human tumor cell lines (Tiwari et al., 2016).

  • Novel Catalyst Synthesis : Goudarziafshar et al. (2021) prepared a derivative as an amine and then reacted it with other compounds to afford a new Schiff base complex, used as a catalyst (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).

  • Antibacterial Activity of Derivatives : A study by Asadian et al. (2018) synthesized new derivatives and evaluated their antibacterial activity against various bacteria (Asadian, Davoodnia, & Beyramabadi, 2018).

  • Biologically Active Scaffolds : Sroor (2019) prepared and characterized derivatives, indicating their potential biological activity (Sroor, 2019).

  • Green Synthesis Approach : Javahershenas and Khalafy (2017) achieved the synthesis of derivatives via a green approach, providing a mild and fast procedure (Javahershenas & Khalafy, 2017).

  • Building Blocks in Heterocyclic Synthesis : Abdel Reheim et al. (2016) prepared new heterocyclic compounds by reacting derivatives with electrophilic or nucleophilic reagents (Abdel Reheim, Abdel Hafiz, & Elian, 2016).

  • Synthesis and Reactions in Benzimidazole Derivatives : Fikry et al. (2015) described the synthesis and reactions of derivatives in the context of benzimidazole derivatives (Fikry, Ismail, Said, & Hafez, 2015).

properties

Molecular Formula

C14H10ClN5O2

Molecular Weight

315.71 g/mol

IUPAC Name

7-amino-5-(4-chlorophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C14H10ClN5O2/c15-7-3-1-6(2-4-7)9-8(5-16)11(17)18-12-10(9)13(21)20-14(22)19-12/h1-4,9H,17H2,(H3,18,19,20,21,22)

InChI Key

OLLCDXXPFRINIH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2C(=C(NC3=C2C(=O)NC(=O)N3)N)C#N)Cl

Canonical SMILES

C1=CC(=CC=C1C2C(=C(NC3=C2C(=O)NC(=O)N3)N)C#N)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

IMPDH-IN-1;  IMPDH IN 1;  IMPDHIN1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-amino-5-(4-chlorophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 2
7-amino-5-(4-chlorophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
7-amino-5-(4-chlorophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
7-amino-5-(4-chlorophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 5
7-amino-5-(4-chlorophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 6
7-amino-5-(4-chlorophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile

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